(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate benzaldehyde. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene group can be reduced to form a saturated compound.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated derivatives.
Scientific Research Applications
(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The benzylidene group can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone core and a benzylidene group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c1-4-5-15-10-14(11-17(25-3)19(15)23)12-18-20(24)22(21(26)27-18)16-8-6-13(2)7-9-16/h4,6-12,23H,1,5H2,2-3H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPOIGZNVNPBTF-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)CC=C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)CC=C)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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